molecular formula C12H15N5OS B2995028 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034452-07-6

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2995028
CAS No.: 2034452-07-6
M. Wt: 277.35
InChI Key: CMJGUBAKKQUBNT-UHFFFAOYSA-N
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Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 5 and a carboxamide moiety. The carboxamide side chain is further functionalized with a 2-cyclopropyl-1H-imidazole group via an ethyl linker. This structure combines electron-deficient (thiadiazole) and electron-rich (imidazole) heterocycles, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-10(19-16-15-8)12(18)14-5-7-17-6-4-13-11(17)9-2-3-9/h4,6,9H,2-3,5,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJGUBAKKQUBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationship (SAR), and relevant case studies.

Structural Features

The compound features:

  • Thiadiazole ring : Known for its pharmacological properties.
  • Imidazole moiety : Often associated with antifungal and antibacterial activities.
  • Cyclopropyl group : Enhances lipophilicity and may affect the compound's interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities:

Activity Description
Anticancer Demonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial Exhibits activity against both Gram-positive and Gram-negative bacteria.
Antiviral Potential effectiveness against viral infections due to its structural features.
Anti-inflammatory Shows promise in reducing inflammation in preclinical models.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation reactions involving thiadiazole derivatives and imidazole precursors.
  • Substitution reactions that introduce the cyclopropyl group into the molecular framework.

Anticancer Activity

In a study assessing the anticancer properties of thiadiazole derivatives, this compound showed significant cytotoxicity against human cancer cell lines. The IC50 values were lower than those of standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Properties

Research demonstrated that the compound effectively inhibited the growth of various bacterial strains. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics, suggesting its viability as a new antimicrobial agent .

Anti-inflammatory Effects

In preclinical models, the compound displayed notable anti-inflammatory activity. It was shown to reduce edema significantly in induced inflammation models, supporting its potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound contributes to its biological activity:

  • The presence of the thiadiazole ring is critical for cytotoxic activity.
  • The cyclopropyl group enhances lipophilicity and may improve cellular uptake.
  • Substituents on the imidazole ring can modulate activity against specific biological targets.

Comparison with Similar Compounds

Key Observations:

Imidazole (target) vs. pyrazole (BTP-2, ): Imidazole’s additional nitrogen may participate in hydrogen bonding, while pyrazole’s trifluoromethyl groups (BTP-2) enhance metabolic stability .

Substituent Effects :

  • Cyclopropyl (target) vs. thiophene (): Cyclopropyl reduces steric hindrance and improves metabolic resistance; thiophene enhances π-stacking interactions .
  • 4-Pyridinyl (): Introduces basicity and water solubility, contrasting with the target’s lipophilic imidazole .

Synthesis Strategies :

  • The target’s ethyl-linked imidazole may require multi-step synthesis akin to ’s amide coupling (e.g., HATU/DCC-mediated reactions) .
  • BTP-2’s bis(trifluoromethyl)pyrazole synthesis likely involves nucleophilic substitution or cross-coupling reactions .

Physicochemical Properties

  • Lipophilicity : The target’s cyclopropyl and imidazole groups likely increase logP compared to BTP-2’s polar trifluoromethyl groups but reduce it relative to ’s thiophene derivative.
  • Solubility : The absence of pyridine (cf. ) may limit aqueous solubility, necessitating formulation optimization.

Q & A

Basic: What are the key synthetic pathways for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example, thiadiazole derivatives are synthesized via cyclization of carbothioamide intermediates in the presence of iodine and triethylamine in DMF, which facilitates sulfur elimination and ring closure . Critical parameters include:

  • Solvent choice : Acetonitrile or DMF for cyclization steps, impacting reaction kinetics .
  • Catalysts : Triethylamine enhances cyclization efficiency by acting as a base .
  • Temperature : Reflux conditions (e.g., 80–100°C) are often required for imidazole-thiadiazole coupling .
    Yields can vary (40–75%) depending on reagent purity and stoichiometric ratios.

Basic: Which spectroscopic methods are most reliable for confirming the structure of this compound?

Structural validation relies on:

  • 1^1H and 13^{13}C NMR : To confirm proton environments (e.g., cyclopropyl CH2_2 at δ 0.8–1.2 ppm) and carbon backbone (thiadiazole C=O at ~165 ppm) .
  • IR spectroscopy : Key peaks for amide C=O (~1680 cm1^{-1}) and thiadiazole C-S (~650 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Antioxidant screening : DPPH radical scavenging assays, with IC50_{50} values compared to ascorbic acid .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced: How can molecular docking studies elucidate the mechanism of action against bacterial targets?

Docking into enzyme active sites (e.g., E. coli DNA gyrase or fungal CYP51) predicts binding modes. For example:

  • Thiadiazole moiety : May interact with hydrophobic pockets via π-π stacking .
  • Imidazole group : Potential hydrogen bonding with catalytic residues (e.g., Asp/Tyr in CYP51) .
    Software like AutoDock Vina or Schrödinger Suite can optimize pose validation, with binding energies (< -8 kcal/mol) indicating high affinity .

Advanced: How does substituent variation on the imidazole or thiadiazole rings affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Cyclopropyl group : Enhances lipophilicity, improving membrane permeability .
  • 4-Methyl-thiadiazole : Electron-withdrawing groups increase electrophilicity, boosting antimicrobial potency .
  • Ethyl linker : Flexibility impacts target engagement; shorter linkers may reduce steric hindrance .
    Comparative assays with analogs (e.g., phenyl vs. methyl substituents) are critical for SAR profiling .

Advanced: How can conflicting data on synthetic yields or bioactivity be resolved?

Contradictions often arise from:

  • Reagent purity : Impure starting materials (e.g., N-phenylhydrazinecarboxamides) can lower yields .
  • Assay variability : Differences in microbial strains or cell lines (e.g., ATCC vs. clinical isolates) affect IC50_{50} values .
    Resolution strategies:
  • Reproduce experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
  • Use control compounds (e.g., ciprofloxacin for bacteria) to validate assay reliability .

Advanced: What computational methods predict the compound’s stability and reactivity?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilicity; lower gaps suggest higher reactivity .
  • Molecular dynamics (MD) : Simulates solvation effects (e.g., in PBS buffer) to predict hydrolytic stability .
  • ADMET prediction : Tools like SwissADME evaluate logP (optimal 2–3) and CYP450 inhibition risks .

Advanced: How can regioselectivity be controlled during imidazole-thiadiazole coupling?

Regioselectivity depends on:

  • Catalytic systems : Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling of aryl halides .
  • Protecting groups : Boc protection of amines prevents undesired side reactions during cyclization .
  • Solvent polarity : Polar aprotic solvents (DMF) favor nucleophilic attack at the thiadiazole C5 position .

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